molecular formula C11H22N2O2 B6234948 tert-butyl (3R)-3-(2-aminoethyl)pyrrolidine-1-carboxylate CAS No. 1420537-04-7

tert-butyl (3R)-3-(2-aminoethyl)pyrrolidine-1-carboxylate

Cat. No.: B6234948
CAS No.: 1420537-04-7
M. Wt: 214.3
InChI Key:
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Description

Tert-butyl (3R)-3-(2-aminoethyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a pyrrolidine ring, and an aminoethyl side chain. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R)-3-(2-aminoethyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl chloroformate with (3R)-3-(2-aminoethyl)pyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3R)-3-(2-aminoethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The aminoethyl side chain can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce secondary amines.

Scientific Research Applications

Tert-butyl (3R)-3-(2-aminoethyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (3R)-3-(2-aminoethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The aminoethyl side chain can form hydrogen bonds with biological molecules, while the pyrrolidine ring can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2R)-2-(2-aminoethyl)pyrrolidine-1-carboxylate
  • Tert-butyl (3S)-3-(2-aminoethyl)pyrrolidine-1-carboxylate

Uniqueness

Tert-butyl (3R)-3-(2-aminoethyl)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. The (3R) configuration may result in different biological activity compared to its (3S) counterpart.

Properties

CAS No.

1420537-04-7

Molecular Formula

C11H22N2O2

Molecular Weight

214.3

Purity

95

Origin of Product

United States

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